molecular formula C18H21N3O5S2 B2930456 N-(3-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852141-71-0

N-(3-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2930456
CAS No.: 852141-71-0
M. Wt: 423.5
InChI Key: RAJFCPFAEHZZMW-UHFFFAOYSA-N
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Description

This compound features a pyrazoline core substituted with a 2-methoxyphenyl group at position 5, a methylsulfonyl group at position 1, and a methanesulfonamide moiety attached to a phenyl ring at position 2. The pyrazoline scaffold is notable for its pharmacological relevance, particularly in anti-inflammatory and antimicrobial applications . The methylsulfonyl groups enhance metabolic stability and solubility, while the 2-methoxyphenyl substituent may influence electronic properties and receptor binding .

Properties

IUPAC Name

N-[3-[3-(2-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-26-18-10-5-4-9-15(18)17-12-16(19-21(17)28(3,24)25)13-7-6-8-14(11-13)20-27(2,22)23/h4-11,17,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJFCPFAEHZZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with potential biological applications. Its structure comprises a pyrazole ring, methanesulfonamide group, and various phenyl substituents, making it a candidate for diverse pharmacological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Structure and Properties

The compound's molecular formula is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 382.4 g/mol. Its structural features include:

  • Pyrazole ring : Known for its role in medicinal chemistry.
  • Methanesulfonamide group : Often associated with antibacterial and anti-inflammatory properties.
  • Phenyl groups : Contribute to the compound's ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other pyrazole derivatives that target enzymes like cyclooxygenases and lipoxygenases.
  • Receptor Binding : It has the potential to bind to various receptors, influencing cellular signaling pathways crucial for inflammation and cancer progression.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting tumor growth in various cancer models through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The methanesulfonamide moiety may contribute to reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Some studies suggest that related compounds possess antibacterial and antifungal activities, potentially expanding the therapeutic applications of this compound.

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives:

  • Anticancer Studies : A study published in Pharmaceutical Research demonstrated that a related pyrazole compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating effective dose-response relationships .
  • Anti-inflammatory Activity : Research highlighted in Journal of Medicinal Chemistry showed that certain pyrazole derivatives could reduce inflammation markers in animal models of arthritis .
  • Enzyme Inhibition : A recent investigation into the inhibition of cyclooxygenase enzymes revealed that similar compounds effectively reduced prostaglandin synthesis, suggesting potential applications in pain management .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Pyrazole AAnticancerInduces apoptosis in cancer cells
Pyrazole BAnti-inflammatoryInhibits pro-inflammatory cytokines
Pyrazole CAntimicrobialDisrupts bacterial cell wall synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share structural similarities but differ in key substituents, leading to variations in physicochemical and biological properties:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
Target Compound C19H21N3O5S2 2-Methoxyphenyl (5), methylsulfonyl (1) 467.5 (calc.) High polarity due to dual sulfonamide groups; potential COX-2 inhibition
N-(3-(5-(4-(Dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide C19H24N4O4S2 4-Dimethylaminophenyl (5) 436.5 Enhanced lipophilicity (LogP ≈ 3.2); possible CNS activity
N-(3-(5-(2-Methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide C20H23N3O4S Propionyl (1) 401.5 Reduced polarity (acyl vs. sulfonyl); commercial availability (ECHEMI)
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide C26H23FN6S Fluorophenyl (5), carbothioamide (1) 470.5 Triazole ring introduces aromaticity; fluorophenyl enhances bioactivity

Physicochemical Properties

  • Solubility : The target compound’s dual sulfonamide groups improve aqueous solubility compared to the propionyl variant (), which has a lower molecular weight but higher lipophilicity .
  • Thermal Stability: The dimethylamino analog () exhibits a higher boiling point (626.7°C) than the target compound, likely due to stronger intermolecular interactions .

Research Tools and Methodologies

  • X-ray Crystallography : SHELX software () and ORTEP-3 () were critical in determining the crystal structures of analogs, confirming substituent orientations .

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